N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoylfluoride
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Overview
Description
N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoyl fluoride is a synthetic compound belonging to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .
Preparation Methods
The synthesis of N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoyl fluoride typically involves the cyclization of hydrazones with α-bromo ketones under mild conditions . The reaction conditions are tolerant to various functional groups, making it a versatile method for synthesizing pyrazole derivatives . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoyl fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoyl fluoride can be compared with other pyrazole derivatives, such as:
3(5)-Aminopyrazoles: These compounds are also used as precursors in the synthesis of more complex heterocyclic systems.
Imidazoles: Another class of heterocycles with similar applications in medicinal chemistry and organic synthesis.
The uniqueness of N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoyl fluoride lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H13BrFN3O2S |
---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
N-[(4-bromo-5-ethyl-2-methylpyrazol-3-yl)methyl]-N-methylsulfamoyl fluoride |
InChI |
InChI=1S/C8H13BrFN3O2S/c1-4-6-8(9)7(13(3)11-6)5-12(2)16(10,14)15/h4-5H2,1-3H3 |
InChI Key |
HHARLSPRLWJTMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1Br)CN(C)S(=O)(=O)F)C |
Origin of Product |
United States |
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